Cas no 105375-27-7 (1,1'-Heptamethylenebis[3-phenylquinuclidiniumbromide] (7CI))
105375-27-7 structure
Product Name:1,1'-Heptamethylenebis[3-phenylquinuclidiniumbromide] (7CI)
Numero CAS:105375-27-7
MF:C33H48Br2N2
MW:632.555627822876
CID:190103
PubChem ID:3064710
Update Time:2025-04-19
1,1'-Heptamethylenebis[3-phenylquinuclidiniumbromide] (7CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,1'-Heptamethylenebis[3-phenylquinuclidiniumbromide] (7CI)
- 3-phenyl-1-[7-(3-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)heptyl]-1-azoniabicyclo[2.2.2]octane,dibromide
- 1,1'-(Heptane-1,7-diyl)bis(3-phenyl-1-azabicyclo[2.2.2]octan-1-ium) dibromide
- DTXSID10909474
- 105375-27-7
- Quinuclidinium, 1,1'-heptamethylenebis(3-phenyl-, dibromide
- 1,1'-Heptamethylenebis(3-phenylquinuclidinium bromide)
-
- Inchi: 1S/C33H48N2.2BrH/c1(2-10-20-34-22-16-30(17-23-34)32(26-34)28-12-6-4-7-13-28)3-11-21-35-24-18-31(19-25-35)33(27-35)29-14-8-5-9-15-29;;/h4-9,12-15,30-33H,1-3,10-11,16-27H2;2*1H/q+2;;/p-2
- Chiave InChI: UMJILGPPPXLWIZ-UHFFFAOYSA-L
- Sorrisi: [Br-].[Br-].[N+]12(CCCCCCC[N+]34CCC(CC3)C(C3C=CC=CC=3)C4)CCC(CC1)C(C1C=CC=CC=1)C2
Proprietà calcolate
- Massa esatta: 581.8428
- Massa monoisotopica: 630.218
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 37
- Conta legami ruotabili: 10
- Complessità: 588
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- PSA: 0
- LogP: 0.91090
1,1'-Heptamethylenebis[3-phenylquinuclidiniumbromide] (7CI) Letteratura correlata
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
105375-27-7 (1,1'-Heptamethylenebis[3-phenylquinuclidiniumbromide] (7CI)) Prodotti correlati
- 51069-11-5(4-Phenylquinuclidine)
- 430461-56-6((3R)-3-phenylpiperidine)
- 19735-13-8(3-methyl-3-phenylpiperidine)
- 19509-11-6(Piperidine,1-methyl-3-phenyl-)
- 67306-00-7(Fenpropidin)
- 59349-71-2((3S)-3-phenylpiperidine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti